molecular formula C17H14FN3OS B2592533 N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide CAS No. 1146289-97-5

N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide

Cat. No. B2592533
M. Wt: 327.38
InChI Key: ILNUEYGRZPYOJI-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is a compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound is synthesized using specific methods and has a unique mechanism of action that makes it useful in various biochemical and physiological studies.

Scientific Research Applications

Fluorescent Sensors for Metal Ions

Compounds related to "N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide" have been investigated for their ability to act as fluorescent sensors. A study explored benzimidazole/benzothiazole-based azomethines' solvatochromic behavior, revealing their potential as emissive sensors in aggregated states. These molecules demonstrated notable sensitivity and selectivity towards Al3+/Zn2+ ions, highlighting their application in detecting these analytes (G. Suman et al., 2019).

Antimicrobial and Antioxidant Activities

A study on 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole derivatives containing various heterocyclic rings showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives displayed potent ABTS scavenging activities, with certain compounds found to be more effective than standard treatments against specific bacteria, showcasing their potential in antimicrobial applications (E. Menteşe, S. Ülker, B. Kahveci, 2015).

Anticonvulsant Activity

Research on the anticonvulsant activity of imidazo and benzimidazole analogues, including structures similar to "N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide", has identified compounds with potential efficacy against seizures. These studies contribute to the ongoing search for new anticonvulsant drugs, expanding the therapeutic options for treating epilepsy (J. Kelley et al., 1995).

Anticancer Agents

A series of novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, similar in structural motif to "N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide", were synthesized and evaluated for their cytotoxic activities against cervical and breast cancer cell lines. The study identified compounds with potent activity, comparable to doxorubicin, indicating their potential as anticancer agents (K. K. Vallri et al., 2020).

Synthesis and Characterization for Drug Discovery

Several studies have focused on the synthesis and characterization of compounds structurally related to "N-(2-fluorobenzyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide". These efforts aim to explore novel synthetic routes, understand reaction mechanisms, and identify compounds with potential pharmaceutical applications. For example, unusual synthesis mechanisms have been reported, contributing to the development of candidate molecules for drug discovery (A. Jha, 2005).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-15-4-2-1-3-13(15)11-20-16(22)12-5-7-14(8-6-12)21-10-9-19-17(21)23/h1-10H,11H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNUEYGRZPYOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide

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